molecular formula C48H60ClN5O13S B1683559 Vinzolidine sulfate CAS No. 67699-41-6

Vinzolidine sulfate

Cat. No.: B1683559
CAS No.: 67699-41-6
M. Wt: 982.5 g/mol
InChI Key: LPDLEICKXUVJHW-QJILNLRNSA-N
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Description

Vinzolidine sulfate is a semisynthetic derivative of the vinca alkaloid vinblastine. It is unique among the vinca alkaloids due to its oral absorbability and significant antitumor activity. This compound is primarily used in cancer treatment, where it exhibits cytotoxic effects on various tumor cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vinzolidine sulfate involves the reaction of vinblastine with 2-chloroethyl isocyanate in refluxing benzene. This reaction produces the corresponding N-(2-chloroethyl)carbamate, which is then cyclized by continuous refluxing in the same solvent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Vinzolidine sulfate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution can produce various substituted analogs .

Scientific Research Applications

Vinzolidine sulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of vinzolidine sulfate involves the inhibition of tubulin polymerization into microtubules. This inhibition disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. This compound targets the microtubules, which are essential for cell division, thereby exerting its cytotoxic effects .

Comparison with Similar Compounds

    Vinblastine: The parent compound from which vinzolidine sulfate is derived.

    Vincristine: Another vinca alkaloid with similar antitumor activity.

    Vindesine: A semisynthetic derivative of vinblastine with distinct pharmacological properties.

    Vinorelbine: A newer vinca alkaloid with improved clinical efficacy.

Comparison: this compound is unique due to its oral absorbability and significant antitumor activity. Compared to vinblastine, this compound has a broader spectrum of activity and better bioavailability. Vincristine and vindesine also exhibit antitumor activity but differ in their pharmacokinetics and toxicity profiles. Vinorelbine, on the other hand, has shown improved clinical efficacy and reduced side effects compared to other vinca alkaloids .

Biological Activity

Vinzolidine sulfate is a semisynthetic vinca alkaloid that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound exhibits significant biological activity primarily through its interaction with tubulin, leading to the disruption of microtubule dynamics, which is crucial for cell division.

This compound operates by binding to tubulin, stabilizing the microtubules and preventing their disassembly. This action inhibits mitosis, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism is akin to that of other vinca alkaloids like vincristine and vinblastine, which are well-established in cancer therapy.

Key Mechanistic Insights:

  • Microtubule Stabilization : this compound binds to tubulin, preventing the normal assembly and disassembly processes, which are essential for mitotic spindle formation during cell division .
  • Cell Cycle Arrest : By disrupting mitotic processes, this compound causes cells to accumulate in the metaphase stage, ultimately leading to programmed cell death .

In vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown effectiveness against human neuroblastoma cells, indicating its potential use in treating pediatric cancers .

Case Studies

A phase I clinical trial investigated the pharmacokinetics and safety profile of this compound. The study reported promising anti-tumor activity with manageable toxicity levels, paving the way for further phase II studies targeting specific cancer types .

Study Cancer Type Findings
Phase I TrialVarious solid tumorsDemonstrated acceptable toxicity and preliminary anti-tumor activity
Neuroblastoma Cell Line StudyNeuroblastomaSignificant cytotoxicity observed at higher concentrations

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has a favorable absorption rate when administered intravenously. The compound's half-life and distribution suggest effective delivery to tumor sites, enhancing its therapeutic potential .

Combination Therapies

Recent research has explored this compound in combination with other therapeutic agents. For example, combining it with liposome-encapsulated formulations has been studied to enhance bioavailability and reduce systemic toxicity. This strategy aims to overcome multidrug resistance often encountered in cancer treatment .

Properties

CAS No.

67699-41-6

Molecular Formula

C48H60ClN5O13S

Molecular Weight

982.5 g/mol

IUPAC Name

methyl (13S,15R,17S)-13-[(1'R,5S,9'R,11'R,12'R,19'R)-11'-acetyloxy-3-(2-chloroethyl)-12'-ethyl-5'-methoxy-8'-methyl-2,4-dioxospiro[1,3-oxazolidine-5,10'-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene]-4'-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid

InChI

InChI=1S/C48H58ClN5O9.H2O4S/c1-7-44(59)24-29-25-47(42(57)61-6,37-31(14-19-52(26-29)27-44)30-12-9-10-13-34(30)50-37)33-22-32-35(23-36(33)60-5)51(4)39-46(32)16-20-53-18-11-15-45(8-2,38(46)53)40(62-28(3)55)48(39)41(56)54(21-17-49)43(58)63-48;1-5(2,3)4/h9-13,15,22-23,29,38-40,50,59H,7-8,14,16-21,24-27H2,1-6H3;(H2,1,2,3,4)/t29-,38-,39+,40+,44-,45+,46+,47-,48-;/m0./s1

InChI Key

LPDLEICKXUVJHW-QJILNLRNSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Isomeric SMILES

CC[C@@]1(C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]1([C@@H]8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C1(C8N6C)C(=O)N(C(=O)O1)CCCl)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Vinzolidine sulfate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinzolidine sulfate
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Vinzolidine sulfate
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Vinzolidine sulfate
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Vinzolidine sulfate
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Vinzolidine sulfate
Reactant of Route 6
Vinzolidine sulfate

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